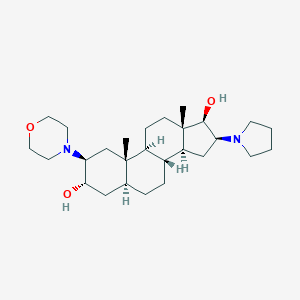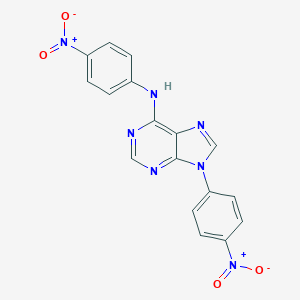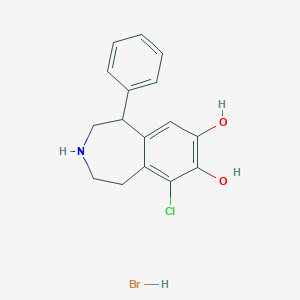
2,2-Diethoxy-5,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-5,5-dimethyl-1,3-dioxane, also known as DDM, is a chemical compound that has been widely used in various scientific research applications. DDM is a cyclic acetal that is commonly used as a protecting group for aldehydes and ketones in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is based on its ability to form stable complexes with aldehydes and ketones through a hemiacetal or acetal linkage. The protecting group can be removed under mild conditions using acid or base catalysis to regenerate the aldehyde or ketone. The stability of the 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane complex depends on the steric and electronic properties of the aldehyde or ketone and the reaction conditions.
Biochemical and Physiological Effects:
2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a relatively non-toxic compound that has low acute toxicity and no mutagenic or carcinogenic properties. In vitro and in vivo studies have shown that 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has no significant effect on cell viability, proliferation, or apoptosis. 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been shown to be metabolized to diethyl ether and 2,2-dimethyl-1,3-propanediol in vivo, which are both non-toxic compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane as a protecting group for aldehydes and ketones include its high stability, easy removal under mild conditions, and compatibility with a wide range of reaction conditions and functional groups. The limitations of using 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane include its relatively low yield of synthesis, sensitivity to water and oxygen, and potential interference with some analytical methods.
Future Directions
There are several future directions for the use of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in scientific research. One direction is the development of more efficient and selective synthesis methods for 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane and related cyclic acetals. Another direction is the application of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in the synthesis of complex natural products and pharmaceuticals. In drug discovery, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane can be used as a solubilizing agent for poorly soluble drugs and as a stabilizer for protein drugs. In biotechnology, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane can be used to solubilize and stabilize membrane proteins for structural and functional studies. Finally, the use of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in combination with other protecting groups and synthetic methods can lead to the development of new and efficient strategies for organic synthesis.
Synthesis Methods
2,2-Diethoxy-5,5-dimethyl-1,3-dioxane can be synthesized through the reaction of diethyl acetal with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane with a yield of approximately 75%.
Scientific Research Applications
2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been widely used in various scientific research applications, including organic synthesis, drug discovery, and biotechnology. As a protecting group for aldehydes and ketones, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been used to synthesize a wide range of organic compounds, including natural products, pharmaceuticals, and materials. In drug discovery, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been used as a solubilizing agent for poorly soluble drugs and as a stabilizer for protein drugs. In biotechnology, 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been used to solubilize and stabilize membrane proteins for structural and functional studies.
properties
CAS RN |
128773-25-1 |
|---|---|
Product Name |
2,2-Diethoxy-5,5-dimethyl-1,3-dioxane |
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,2-diethoxy-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O4/c1-5-11-10(12-6-2)13-7-9(3,4)8-14-10/h5-8H2,1-4H3 |
InChI Key |
ZQKDGEOBBOJNHB-UHFFFAOYSA-N |
SMILES |
CCOC1(OCC(CO1)(C)C)OCC |
Canonical SMILES |
CCOC1(OCC(CO1)(C)C)OCC |
synonyms |
1,3-Dioxane,2,2-diethoxy-5,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















